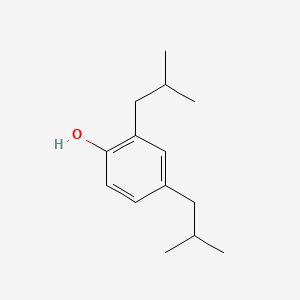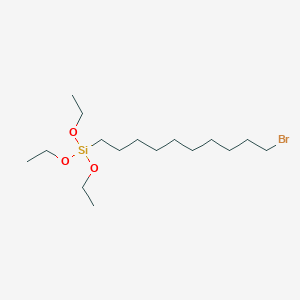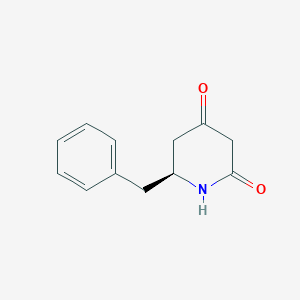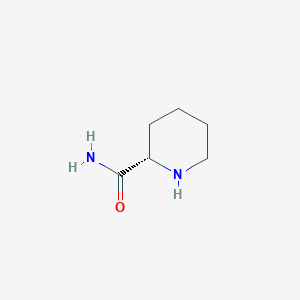
(S)-Piperidine-2-carboxamide
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, reactivity, stability, etc .Scientific Research Applications
Pharmacological Properties Modification
(S)-Piperidine-2-carboxamide derivatives have been studied for their ability to modulate pharmacological properties. Research by Vorberg et al. (2016) investigated how the introduction of fluorine atoms into certain side chains of local anesthetics like ropivacaine and levobupivacaine affects their basicity, lipophilicity, solubility, and oxidative degradation. This study highlighted the complex interplay between chemical modifications and pharmacological characteristics (Vorberg et al., 2016).
ALK Inhibitors for Cancer Therapy
Bryan et al. (2012) identified piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase (ALK), a key target in cancer therapy. Their research demonstrated the compound's selectivity over insulin-like growth factor-1 (IGF1R) and explored its structure-activity relationship to optimize potency and selectivity, which is critical for targeted cancer treatments (Bryan et al., 2012).
Antagonists for Pain Management
Cheung et al. (2008) explored a series of piperidine carboxamides as antagonists of the transient receptor potential vanilloid-1 (TRPV1). The discovery of these compounds provides insights into potential new treatments for pain management (Cheung et al., 2008).
PARP Inhibitors for Cancer Treatment
Research by Jones et al. (2009) led to the development of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827), a potent inhibitor of poly(ADP-ribose)polymerase (PARP) 1 and 2. This compound shows promise in treating BRCA-1 and BRCA-2 mutant cancers, highlighting the role of piperidine derivatives in oncology (Jones et al., 2009).
Anti-Inflammatory Activity
Vinaya et al. (2009) synthesized novel carboxamide and thioamide derivatives from the piperidine nucleus, exploring their potential as anti-inflammatory compounds. This research adds to the understanding of piperidine derivatives in treating inflammation-related conditions (Vinaya et al., 2009).
Tubulin Inhibitors for Cancer Treatment
Krasavin et al. (2014) discovered a new class of antiproliferative agents, piperidine-1-carboxamides, which act as tubulin inhibitors. This discovery contributes to the development of new chemotherapeutic agents (Krasavin et al., 2014).
HIV-1 Inhibitors
Imamura et al. (2006) studied piperidine-4-carboxamide CCR5 antagonists for their role in inhibiting HIV-1. Their research led to the discovery of compounds with potent anti-HIV-1 activity, contributing to the fight against HIV/AIDS (Imamura et al., 2006).
Preparation of Chiral Compounds
Eichhorn et al. (1997) used whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperidine-2-carboxamide. This method is significant for preparing chiral compounds, which are important in various pharmaceutical applications (Eichhorn et al., 1997).
Antidepressant Potential
Akhtar et al. (2012) synthesized derivatives of piperidine carboxamide to study their effects as anti-depressive agents. Their findings indicated a potential role for these compounds in treating depression (Akhtar et al., 2012).
NNRTIs for HIV Treatment
Tang et al. (2010) continued investigation into piperidine-4-yl-aminopyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. They identified potent compounds effective against resistant mutant viruses, contributing to HIV therapy (Tang et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) studied novel piperidine-4-carboxamide derivatives for their anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer treatment (Kambappa et al., 2017).
PET Imaging for Neuroinflammation
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is important for noninvasively imaging neuroinflammation in various neuropsychiatric disorders (Horti et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBESZRBTVIOD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426153 | |
| Record name | (S)-Piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65057-28-5 | |
| Record name | (S)-Piperidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


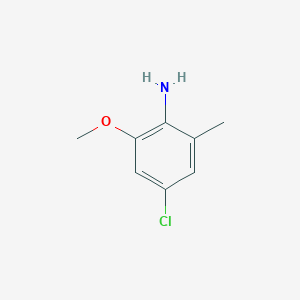
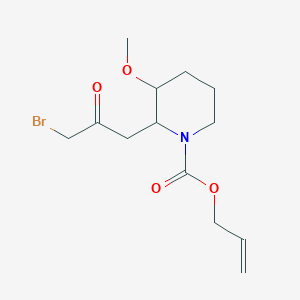
![1,7-Diazaspiro[4.5]decane, 7-(3-pyridinyl)-](/img/structure/B3192692.png)
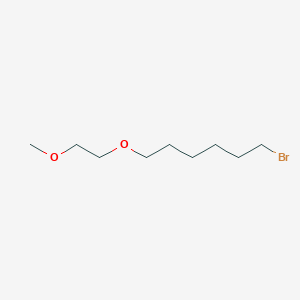
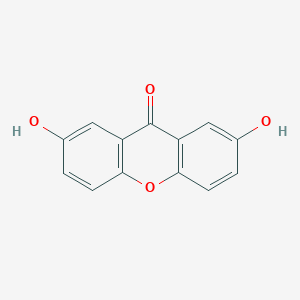
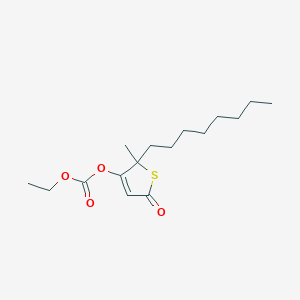
![[1,1'-Bicyclohexyl]-4,4'-diamine](/img/structure/B3192726.png)

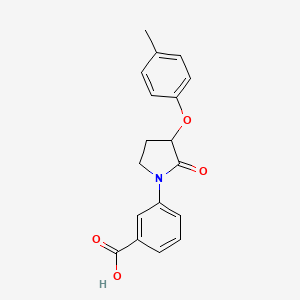
![Benzo[b]thiophen-2(3H)-one, 5-chloro-](/img/structure/B3192764.png)
